

Decomposition of potassium sodium carbonate under reaction conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium sodium carbonate

Cat. No.: B087327

[Get Quote](#)

Technical Support Center: Potassium Sodium Carbonate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **potassium sodium carbonate** in high-temperature applications. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature does **potassium sodium carbonate** decompose?

A1: **Potassium sodium carbonate**, as a mixture of potassium carbonate (K_2CO_3) and sodium carbonate (Na_2CO_3), is thermally very stable.^{[1][2]} Decomposition is not typically observed under normal heating conditions.^[2] Significant decomposition occurs at very high temperatures, generally above their melting points. For the individual components, sodium carbonate shows signs of decomposition above 650°C, while potassium carbonate is stable to above 850°C, with some studies indicating stability up to 1200°C.^[2] However, the decomposition at these temperatures is often minimal.^[3] The decomposition reaction yields the corresponding metal oxide and carbon dioxide, for instance, $K_2CO_3 \rightarrow K_2O + CO_2$.

Q2: My thermogravimetric analysis (TGA) is showing unexpected weight loss at a lower temperature. What could be the cause?

A2: Unexpected weight loss at temperatures below the decomposition point of the carbonates can be attributed to several factors:

- Presence of hydrates: The material may have absorbed moisture from the atmosphere to form hydrates, which will lose water upon heating.
- Impurities: The presence of less thermally stable impurities in your sample can lead to early weight loss.
- Reaction with crucible material: At high temperatures, molten carbonates can be corrosive. [2][4][5] Reactions with the sample pan (if not inert) can cause changes in mass.
- Atmosphere: The composition of the purge gas is critical. In an inert atmosphere (like argon), decomposition of a ternary carbonate eutectic (including Na_2CO_3 and K_2CO_3) begins around 710°C. However, in an atmosphere of air, CO_2 evolution can start as low as 530°C. Conversely, a CO_2 -rich atmosphere can suppress decomposition up to 1000°C.

Q3: What materials are suitable for crucibles and reactors when working with molten **potassium sodium carbonate** at high temperatures?

A3: Molten alkali carbonates are corrosive, especially at high temperatures.[2][4][5] Material selection is crucial to prevent contamination of your sample and damage to your equipment.

- Recommended: Alumina and platinum are generally recommended for sample pans in thermogravimetric analysis.[1] For larger-scale reactors, high-nickel alloys like Inconel 600 have shown good corrosion resistance.[2][3]
- To be used with caution: Stainless steels can be used, but their corrosion resistance varies depending on the specific alloy and experimental conditions.
- Not recommended: Quartz and certain other ceramic materials may be attacked by molten carbonates.

Q4: How can I prevent corrosion of my equipment when working with molten **potassium sodium carbonate**?

A4: To minimize corrosion, consider the following:

- Material Selection: Use highly resistant materials for all components that will be in contact with the molten salt.
- Atmosphere Control: Maintaining an inert atmosphere can reduce certain corrosive reactions.
- Temperature Control: Operate at the lowest temperature required for your experiment to reduce the rate of corrosion.
- Purity of Salt: Use high-purity **potassium sodium carbonate** to avoid impurities that could accelerate corrosion.

Data Presentation

Table 1: Thermal Stability of Sodium and Potassium Carbonates

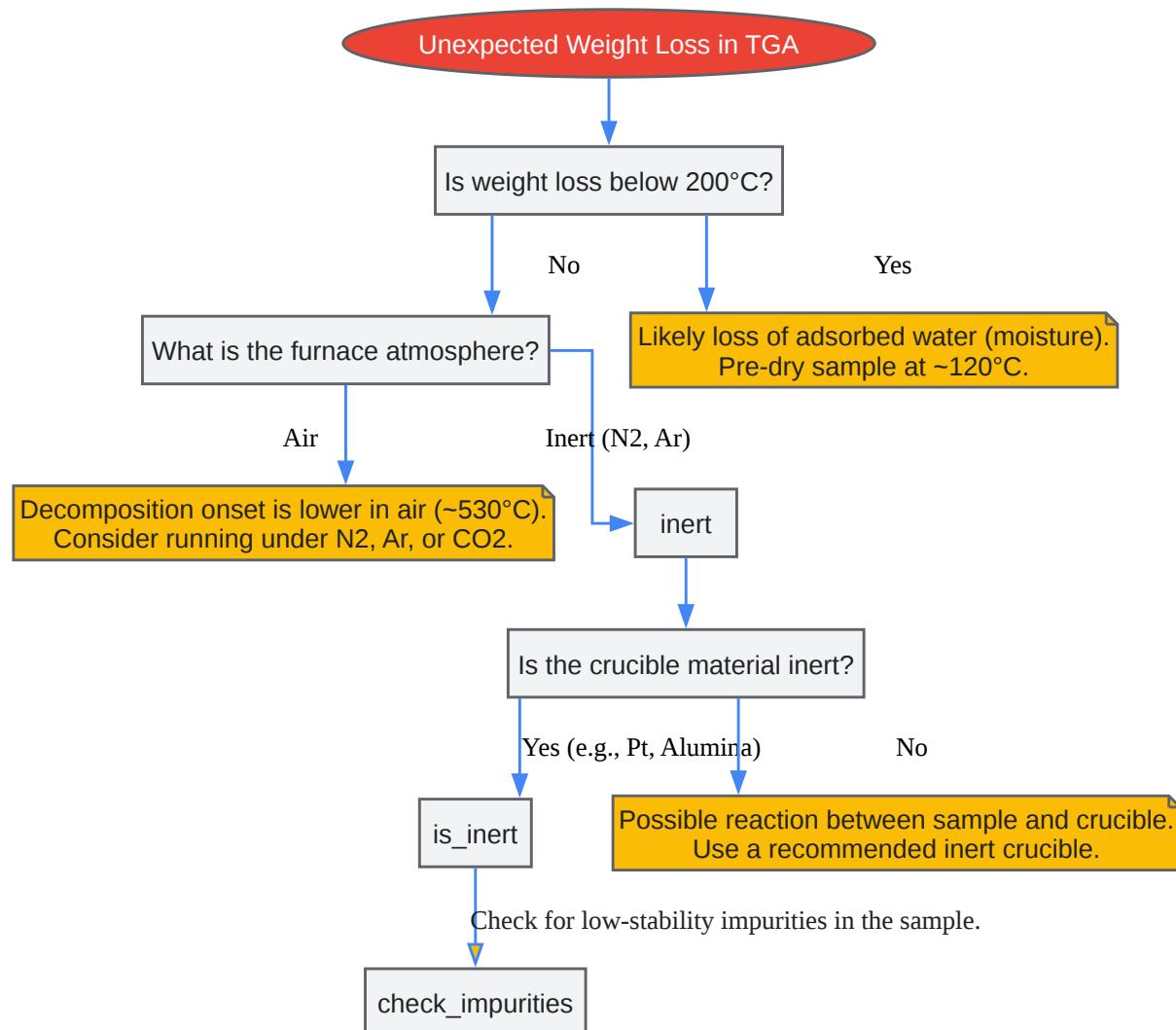
Compound	Melting Point (°C)	Decomposition Onset Temperature (°C)	Atmosphere	Notes
Sodium Carbonate (Na ₂ CO ₃)	851	> 650	Inert	Decomposition is negligible at initial onset.
Potassium Carbonate (K ₂ CO ₃)	891	> 850	Inert	Stable up to approximately 1200°C. [2]
Li ₂ CO ₃ -Na ₂ CO ₃ -K ₂ CO ₃ Eutectic	~400	~710 (in Argon)	Argon	In a CO ₂ atmosphere, it is stable to at least 1000°C.
Li ₂ CO ₃ -Na ₂ CO ₃ -K ₂ CO ₃ Eutectic	~400	~530 (CO ₂ evolution)	Air	

Experimental Protocols

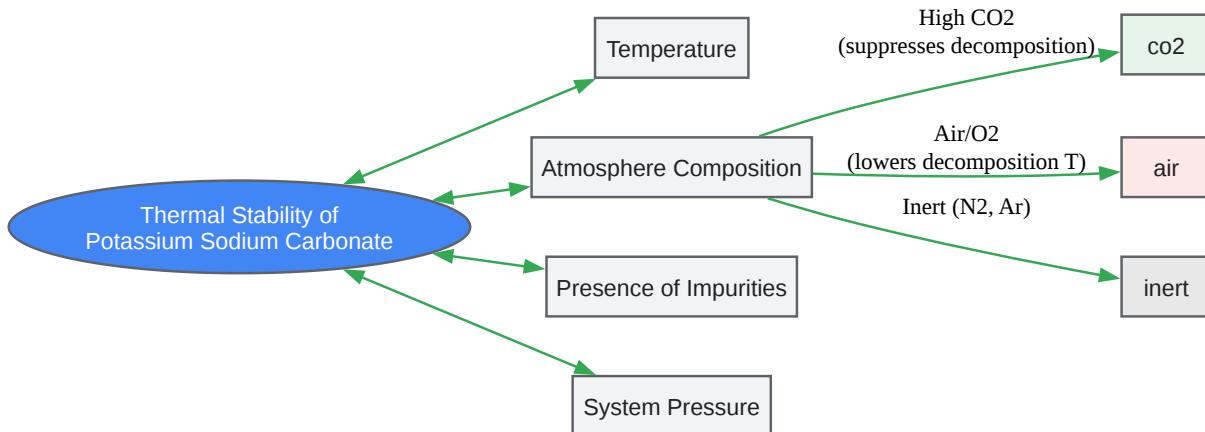
Thermogravimetric Analysis (TGA) of Potassium Sodium Carbonate

Objective: To determine the thermal stability and decomposition profile of **potassium sodium carbonate**.

Materials:


- **Potassium sodium carbonate** (high purity)
- Thermogravimetric Analyzer (TGA)
- Inert sample pans (e.g., platinum or alumina)[\[1\]](#)
- High-purity inert gas (e.g., nitrogen or argon)
- Carbon dioxide (for experiments requiring a CO₂ atmosphere)

Procedure:


- Sample Preparation:
 - Ensure the **potassium sodium carbonate** sample is finely powdered and homogeneous.
 - Accurately weigh 5-10 mg of the sample into a pre-tared TGA sample pan.[\[1\]](#)
- Instrument Setup:
 - Place the sample pan securely in the TGA furnace.
 - Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[\[1\]](#)
- Thermal Program:
 - Set the temperature program to heat the sample from ambient temperature to 1200°C at a constant heating rate of 10°C/min.[\[1\]](#)

- Data Acquisition:
 - Begin the TGA run and record the mass loss as a function of temperature.
 - The instrument software will generate a thermogram (mass vs. temperature) and a derivative thermogram (rate of mass loss vs. temperature).
- Data Analysis:
 - Determine the onset temperature of decomposition from the thermogram, which is the temperature at which significant weight loss begins.
 - The peaks in the derivative thermogram indicate the temperatures of maximum decomposition rates.
 - Calculate the percentage of mass loss and correlate it to the expected stoichiometry of the decomposition reaction (e.g., $\text{KNaCO}_3 \rightarrow \text{KNaO} + \text{CO}_2$).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for unexpected weight loss during TGA.

[Click to download full resolution via product page](#)

Caption: Factors influencing the thermal stability of **potassium sodium carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Corrosion of materials in molten alkali carbonate salt at 900 degrees C (Technical Report) | OSTI.GOV [osti.gov]
- 3. Corrosion of selected alloys in eutectic lithium-sodium-potassium carbonate at 900C (Technical Report) | OSTI.GOV [osti.gov]
- 4. Compatibility of Carbonate Mixtures to Be Used as Molten Salts with Different Metal Alloys to Be Used as Container Materials | MDPI [mdpi.com]

- 5. Laboratory Study of Corrosion of an Alumina Refractory by Molten Potassium Salts | Scientific.Net [scientific.net]
- To cite this document: BenchChem. [Decomposition of potassium sodium carbonate under reaction conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087327#decomposition-of-potassium-sodium-carbonate-under-reaction-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com